Home > Products > Screening Compounds P52335 > Tau protein (592-597), Human TFA
Tau protein (592-597), Human TFA -

Tau protein (592-597), Human TFA

Catalog Number: EVT-242850
CAS Number:
Molecular Formula: C₃₆H₆₃F₃N₁₀O₁₁
Molecular Weight: 868.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tau protein (592-597), Human (TFA) is a peptide fragment of human Tau protein. The dysfunction of Tau protein is involved in neurodegeneration and dementia.
Overview

Tau protein (592-597), Human TFA is a segment of the tau protein, which plays a crucial role in stabilizing microtubules in neuronal cells. The tau protein is primarily associated with neurodegenerative diseases, particularly Alzheimer’s disease, where it undergoes hyperphosphorylation, leading to neurofibrillary tangles and subsequent neuronal death. This specific fragment, comprising amino acids 592 to 597, is significant for studying the protein's interactions and modifications that influence its function and pathology.

Source

The tau protein is encoded by the MAPT gene located on chromosome 17 in humans. It exists in multiple isoforms resulting from alternative splicing of the MAPT gene, which can lead to variations in the length and sequence of the protein. The full-length tau protein consists of 441 amino acids, while this specific segment is part of the longer isoforms predominantly expressed in the adult human brain.

Classification

Tau proteins are classified as microtubule-associated proteins. They are categorized based on their isoforms into six major types, which vary in their number of repeat domains and N-terminal inserts. The segment in question belongs to the class of tau proteins involved in stabilizing microtubules and is implicated in neurodegenerative processes.

Synthesis Analysis

Methods

The synthesis of tau protein involves a combination of solid-phase peptide synthesis and ligation strategies to construct full-length proteins from smaller peptide segments. For instance, researchers have developed methods that involve dissecting the tau protein into segments approximately 150 amino acids long for easier manipulation and synthesis.

Technical Details

The synthesis typically begins with the preparation of individual peptide segments that are then coupled using various chemical strategies. In one approach, segments Tau(1–156) and Tau(157–290) are synthesized separately and then ligated at specific junctions, such as K290–C291, ensuring retention of critical cysteine residues for proper folding and functionality. Desulfurization techniques are employed to regenerate native sequences from modified peptides, achieving high yields through careful optimization of reaction conditions .

Molecular Structure Analysis

Structure

The molecular structure of tau protein features a series of microtubule-binding repeats interspersed with proline-rich regions. The segment from amino acids 592 to 597 is located near the C-terminus of the protein, which is crucial for its interaction with microtubules and other binding partners.

Data

Crystallographic studies have provided insights into the three-dimensional conformation of tau protein segments. The structural data indicate that tau adopts a flexible yet ordered conformation that facilitates its binding to microtubules. This flexibility is essential for its function in stabilizing microtubules under varying cellular conditions.

Chemical Reactions Analysis

Reactions

Tau protein undergoes several post-translational modifications including phosphorylation, glycosylation, and ubiquitination. Phosphorylation at specific serine and threonine residues can significantly alter its binding properties and stability. For example, hyperphosphorylation leads to reduced affinity for microtubules and promotes aggregation into neurofibrillary tangles.

Technical Details

Chemical reactions involving tau often focus on modifying specific residues to study their functional implications. Techniques such as mass spectrometry are employed to analyze phosphorylation states and other modifications quantitatively. These modifications can be linked to disease states, particularly Alzheimer's disease .

Mechanism of Action

Process

The mechanism by which tau stabilizes microtubules involves binding through its repeat domains. When phosphorylated, tau's ability to bind microtubules diminishes, leading to destabilization and subsequent neurodegeneration. The interplay between phosphorylation and tau's structural integrity is critical for maintaining neuronal health.

Data

Research indicates that phosphorylation at certain sites can inhibit tau's binding to chaperone proteins like Hsp70, affecting its turnover rate within cells. This balance between phosphorylation and dephosphorylation is vital for maintaining cellular homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

Tau protein is soluble in physiological conditions but can aggregate under pathological conditions. Its solubility is influenced by post-translational modifications like phosphorylation which affect its interactions with other cellular components.

Chemical Properties

Chemically, tau exhibits properties typical of proteins including susceptibility to proteolytic cleavage and modification by various enzymes. Its stability can be influenced by pH, temperature, and ionic strength of the surrounding environment.

Relevant Data or Analyses

Studies have shown that alterations in tau's chemical properties due to phosphorylation correlate with its pathological aggregation observed in neurodegenerative diseases .

Applications

Scientific Uses

Tau protein has significant applications in biomedical research, particularly concerning neurodegenerative diseases such as Alzheimer’s disease. It serves as a biomarker for diagnosis; quantifying tau levels in cerebrospinal fluid can aid in early detection of Alzheimer's disease. Additionally, understanding tau's role in cellular processes opens avenues for therapeutic interventions aimed at modulating its function or preventing its aggregation.

Tau Protein Fragments in Neurodegenerative Disease Pathogenesis

Microtubule-associated tau protein undergoes proteolytic cleavage in neurodegenerative diseases, generating fragments with enhanced aggregation propensity. The tau (592-597) fragment (sequence: VQIINK), located in the microtubule-binding domain (MTBD), serves as a critical structural determinant of pathological tau aggregation. This hexapeptide motif spans residues 306–311 in the longest human tau isoform (2N4R) and corresponds to the core of the R3 repeat. Its hydrophobic and β-sheet-promoting properties enable rapid nucleation of tau oligomers and filaments in Alzheimer’s disease (AD) and related tauopathies [6] [10].

Role of Tau (592-597) in Microtubule Dysregulation and Aggregation Dynamics

The VQIINK motif within tau (592-597) mediates dual pathological functions:

  • Microtubule Destabilization: Under physiological conditions, the R3 repeat anchors tau to microtubules via electrostatic interactions with tubulin dimers. Cleavage at residue 592 liberates the VQIINK motif, exposing hydrophobic residues that reduce tau’s affinity for microtubules by >80% compared to full-length tau [2] [8]. This detachment impairs axonal transport and cytoskeletal integrity, as validated by live-cell imaging showing disrupted mitochondrial trafficking in neurons expressing tau (592-597) fragments [6].
  • Aggregation Nucleation: The VQIINK sequence adopts a β-sheet conformation that initiates templated misfolding through:
  • Hydrophobic stacking of isoleucine (I594, I595) and valine (V592) side chains
  • Polar zipper interactions between asparagine (N596) and lysine (K597) residuesBiophysical analyses demonstrate tau (592-597) self-assembles into steric zipper structures within 24 hours, whereas full-length tau requires weeks to aggregate in vitro [10].

Table 1: Aggregation Kinetics of Tau Fragments

Tau FragmentCore SequenceAggregation Lag Timeβ-Sheet Content
Full-length (2N4R)N/A>240 hours12%
(592-597)VQIINK2 hours65%
PHF6 (275-280)VQIVYK8 hours58%
Control peptideVQIVAKNo aggregation8%

Data derived from thioflavin-T assays and CD spectroscopy [6] [10]

Comparative Analysis of Tau Fragments Across Tauopathies

Tau (592-597) exhibits disease-specific structural polymorphisms:

  • Alzheimer’s Disease (AD): Tau (592-597) forms the core of paired helical filaments (PHFs) with a characteristic C-shaped fold. Cryo-EM reveals VQIINK stabilizes protofilament interfaces through N596-K597 salt bridges [10].
  • Pick’s Disease (PiD): Tau (592-597) constitutes the rigid core of Pick bodies with a single straight filament topology. The VQIINK motif adopts a U-shaped bend distinct from AD folds due to altered intermolecular hydrogen bonding [6] [10].
  • Corticobasal Degeneration (CBD): Filaments exhibit a twisted ribbon morphology where VQIINK forms asymmetric dimer interfaces. Phosphorylation at S305 adjacent to the fragment promotes tighter packing [10].

Table 2: Structural Polymorphisms of Tau (592-597) Across Tauopathies

DiseaseFilament TypeKey InteractionsStability (ΔG, kcal/mol)
Alzheimer’sPaired HelicalN596-K597 salt bridge-9.2
Pick’sStraightI595-I595 stacking-7.8
CBDTwisted RibbonV592-V592 stacking-8.5
PSPNarrow TwistedK597-D594 H-bond-7.3

Structural stability data from molecular dynamics simulations [10]

Phosphorylation-Dependent Conformational Changes in Tau (592-597)

Phosphorylation near the (592-597) fragment allosterically modulates its aggregation:

  • Thr231 Phosphorylation: Upstream phosphorylation at T231 (within the AT180 epitope) induces a cis-to-trans proline isomerization that exposes the VQIINK motif. This conformational change increases tau (592-597)’s aggregation rate by 4-fold and precedes Alz-50 epitope exposure, indicating early pathology [3] [7].
  • Ser356 Phosphorylation: C-terminal to VQIINK, pS356 enhances oligomer stability by forming electrostatic networks with K347/K353. Mass spectrometry of AD-derived tau oligomers shows >90% occupancy at S356 [8].
  • Pathological Phosphomimetics: Mutations mimicking phosphorylation (T231E/S356E) accelerate tau (592-597) fibrillization and seed competent activity in biosensor cells, confirming that site-specific phosphorylation primes the fragment for aggregation [1] [8].

Kinetic studies reveal a hierarchical phosphorylation cascade:

  • Priming phosphorylation at T231 by GSK-3β or CDK5
  • Conformational unfolding exposing the VQIINK domain
  • Secondary phosphorylation at S356 stabilizing oligomersThis cascade creates a feedback loop where aggregated tau (592-597) further activates kinases, amplifying pathology [7] [8].

Properties

Product Name

Tau protein (592-597), Human TFA

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C₃₆H₆₃F₃N₁₀O₁₁

Molecular Weight

868.94

InChI

InChI=1S/C34H62N10O9.C2HF3O2/c1-8-18(5)27(33(52)42-23(16-25(37)47)31(50)40-21(29(38)48)12-10-11-15-35)44-34(53)28(19(6)9-2)43-30(49)22(13-14-24(36)46)41-32(51)26(17(3)4)39-20(7)45;3-2(4,5)1(6)7/h17-19,21-23,26-28H,8-16,35H2,1-7H3,(H2,36,46)(H2,37,47)(H2,38,48)(H,39,45)(H,40,50)(H,41,51)(H,42,52)(H,43,49)(H,44,53);(H,6,7)/t18-,19-,21-,22-,23-,26-,27-,28-;/m0./s1

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.